Sulfamethoxazole N1-Glucuronide

Description

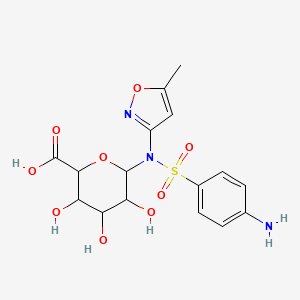

Structure

3D Structure

Properties

CAS No. |

14365-52-7 |

|---|---|

Molecular Formula |

C16H19N3O9S |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1 |

InChI Key |

BLFOMTRQSZIMKK-SBJFKYEJSA-N |

SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Isomeric SMILES |

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Synonyms |

1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; Sulfamethoxazole N1-Glucuronide; Sulfisomezole N1-Glucuronide; Glucu-SFM; |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Metabolism of Sulfamethoxazole to N1-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the antibiotic sulfamethoxazole, with a specific focus on its conversion to the major metabolite, sulfamethoxazole N1-glucuronide. This document details the metabolic pathway, experimental protocols for its in vitro investigation, and relevant quantitative data.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic. Its metabolism in humans is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. One of the primary metabolic pathways for sulfamethoxazole is N-glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfamethoxazole molecule, forming the more water-soluble and readily excretable this compound.[1] Understanding the in vitro kinetics and mechanisms of this metabolic step is essential for predicting in vivo drug behavior, assessing potential toxicities, and guiding drug development.

Metabolic Pathway

The formation of this compound is a direct conjugation reaction. The UGT enzymes, located primarily in the endoplasmic reticulum of liver cells, transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the sulfamethoxazole substrate. While multiple UGT isoforms are present in the liver, the specific UGTs responsible for sulfamethoxazole N1-glucuronidation are not definitively identified in the provided search results, though UGT1A and UGT2B subfamilies are the primary contributors to xenobiotic glucuronidation.[2][3]

Figure 1: Metabolic Pathway of Sulfamethoxazole to N1-Glucuronide.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro experiment to assess the formation of this compound using human liver microsomes.

Materials and Reagents

-

Sulfamethoxazole (substrate)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Ultrapure water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl₂ (e.g., 5 mM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein).

-

Microsome Activation (Optional but Recommended): To enhance substrate accessibility to the UGT enzymes, pre-incubate the microsome-containing mixture with a pore-forming agent such as alamethicin (e.g., 25 µg/mg microsomal protein) on ice for 15 minutes.[4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the substrate, sulfamethoxazole (at various concentrations, e.g., 1-100 µM), and the cofactor, UDPGA (e.g., 2 mM). The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, and 120 minutes) in a shaking water bath.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for subsequent analysis.

Analytical Method: HPLC-UV

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used for the analysis.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 15-20 minutes can be used to separate sulfamethoxazole and its N1-glucuronide.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The UV detector can be set at a wavelength of 260-270 nm for the detection of both sulfamethoxazole and its N1-glucuronide metabolite.[5]

-

Quantification: The concentration of the formed this compound is determined by comparing the peak area of the metabolite in the sample to a standard curve generated with the analytical standard of this compound.

Figure 2: Experimental Workflow for In Vitro Sulfamethoxazole N1-Glucuronidation.

Data Presentation

The following tables summarize quantitative data related to the metabolism of sulfamethoxazole to its N1-glucuronide. Table 1 presents in vivo pharmacokinetic data from a study in healthy human volunteers, and Table 2 provides a template for presenting in vitro kinetic parameters, which would be determined from the experimental protocol described above.

Table 1: In Vivo Pharmacokinetic Parameters of Sulfamethoxazole and its Metabolites in Healthy Human Volunteers (n=7) after a single 800 mg oral dose. [1]

| Parameter | Sulfamethoxazole | This compound |

| Mean Percentage of Dose Excreted in Urine (96h) | 14.4 ± 3.4% | 9.8 ± 2.6% |

| Mean Renal Clearance (mL/min) | 2.7 ± 0.9 | 176 ± 33 |

| Plasma Protein Binding | 67.2% | 20% |

Table 2: Template for In Vitro Kinetic Parameters for the Formation of this compound in Human Liver Microsomes.

| Parameter | Value | Units |

| Apparent Michaelis-Menten Constant (Km) | To be determined | µM |

| Maximum Velocity (Vmax) | To be determined | pmol/min/mg protein |

| Intrinsic Clearance (CLint = Vmax/Km) | To be determined | µL/min/mg protein |

Note: Specific in vitro kinetic parameters for sulfamethoxazole N1-glucuronidation were not available in the provided search results and would need to be determined experimentally.

Conclusion

The N1-glucuronidation of sulfamethoxazole is a significant metabolic pathway that can be effectively studied in vitro using human liver microsomes. The detailed protocol provided in this guide offers a robust framework for researchers to investigate the kinetics of this reaction. The quantitative data, both in vivo and the targeted in vitro parameters, are crucial for building a comprehensive understanding of sulfamethoxazole's disposition. The visualization of the metabolic pathway and experimental workflow further aids in conceptualizing and executing these important drug metabolism studies. This technical guide serves as a valuable resource for professionals in the field of drug development and metabolism, facilitating further research into the biotransformation of sulfamethoxazole.

References

- 1. scispace.com [scispace.com]

- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Sulfamethoxazole N1-Glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide is a significant conjugate. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial properties and its role in hypersensitivity reactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support researchers and professionals in drug development and safety assessment.

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1][2][3][4] It is frequently co-administered with trimethoprim to create a synergistic bactericidal effect through the sequential blockade of the folate synthesis pathway.[4][5] The metabolism of sulfamethoxazole is complex, involving acetylation, oxidation, and glucuronidation. The N1-glucuronide conjugate is a notable product of this metabolism.[6] While the parent drug's mechanism of action is well-understood, the biological activities of its metabolites are critical for a comprehensive understanding of its efficacy and safety profile.

Antimicrobial Activity

It is widely accepted in the scientific literature that the metabolites of sulfamethoxazole, including the N1-glucuronide, do not possess antimicrobial activity.[4] The structural modification at the N1 position through glucuronidation is believed to render the molecule incapable of effectively binding to the bacterial dihydropteroate synthase, the target enzyme of the parent compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against Various Bacteria

| Bacterium | MIC (µg/mL) | Reference |

| Escherichia coli | ≤ 16 | [7] |

| Listeria monocytogenes | Effective | [6] |

| Anaerobic Bacteria (58% of strains) | ≤ 16 | [7][8] |

| Haemophilus influenzae | Low | [9] |

Note: The table presents data for the parent drug, Sulfamethoxazole, to illustrate its antimicrobial efficacy, which is absent in its N1-Glucuronide metabolite.

Immunological Activity and Hypersensitivity Reactions

Hypersensitivity reactions to sulfamethoxazole are a significant clinical concern and are believed to be primarily caused by its reactive metabolites rather than the parent drug itself. The metabolites most frequently implicated are the hydroxylamine (SMX-NHOH) and nitroso (SMX-NO) derivatives, which are formed through oxidation by cytochrome P450 enzymes, particularly CYP2C9.[1] These reactive metabolites can act as haptens, covalently binding to proteins and triggering an immune response.[10]

The N1-glucuronide metabolite is not considered to be directly involved in initiating these hypersensitivity reactions. Its formation is a detoxification pathway that leads to a more water-soluble and readily excretable compound.

T-Cell Proliferation Assays

Lymphocyte proliferation assays are crucial in studying drug hypersensitivity. These assays measure the proliferation of T-cells in response to a specific antigen. In the context of sulfamethoxazole, these studies consistently demonstrate that the parent drug and, more potently, its reactive metabolites (SMX-NHOH and SMX-NO) can induce T-cell proliferation in sensitized individuals.[2][10] While specific quantitative data for this compound in these assays is not available, the focus of research on the reactive metabolites suggests that the N1-glucuronide does not significantly stimulate T-cell responses.

Table 2: Summary of Immunological Responses to Sulfamethoxazole and its Metabolites

| Compound | Immunological Effect | Key Findings | Reference |

| Sulfamethoxazole (SMX) | Weak T-cell proliferation in sensitized individuals | Can be recognized by T-cells, but to a lesser extent than its reactive metabolites. | [2][10] |

| SMX-Hydroxylamine (SMX-NHOH) | Weak IgG response and T-cell proliferation | Considered a pro-hapten that can be oxidized to the more reactive SMX-NO. | [1][2] |

| Nitroso-Sulfamethoxazole (SMX-NO) | Strong immunogen, high-titer IgG response, and potent T-cell proliferation | Considered the ultimate reactive metabolite responsible for initiating the immune response. | [1][10] |

| This compound | Not reported to be immunogenic | Generally considered a detoxification product with no significant role in hypersensitivity. | [4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is for determining the MIC of an antimicrobial agent against bacteria.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Sulfamethoxazole) is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[7][8][11]

Lymphocyte Proliferation Assay

This protocol outlines a method to assess the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug or its metabolites.

-

Isolation of PBMCs: PBMCs are isolated from heparinized blood of sensitized patients and healthy controls using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a complete cell culture medium.

-

Stimulation: The cells are seeded in a 96-well plate and incubated with various concentrations of the test compounds (e.g., Sulfamethoxazole, SMX-NHOH, SMX-NO) for a period of 5 to 7 days. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (medium alone) are included.

-

Measurement of Proliferation: Proliferation is typically measured by the incorporation of a radiolabeled thymidine analogue (e.g., [³H]-thymidine) during the final 18 hours of culture. The amount of incorporated radioactivity is proportional to the extent of cell proliferation and is measured using a scintillation counter. Alternatively, non-radioactive methods such as the MTT assay or flow cytometry-based assays can be used.[2][12][13]

Visualizations

Signaling Pathways and Workflows

Caption: Metabolic pathway of Sulfamethoxazole.

Caption: Workflow for in vitro drug hypersensitivity testing.

Conclusion

The available scientific evidence strongly indicates that this compound is a biologically inactive metabolite in terms of both antimicrobial efficacy and direct immunogenic potential. Its formation represents a key detoxification pathway for the parent drug, sulfamethoxazole. In contrast, the oxidative metabolites, particularly nitroso-sulfamethoxazole, are the primary drivers of the hypersensitivity reactions associated with sulfamethoxazole therapy. For drug development and safety assessment professionals, understanding the distinct biological roles of each metabolite is crucial for a comprehensive evaluation of sulfamethoxazole's clinical profile. Future research could focus on obtaining direct quantitative data on the biological activities of the N1-glucuronide to further solidify the current understanding.

References

- 1. The relationship between the disposition and immunogenicity of sulfamethoxazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 7. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum bactericidal concentration of sulfamethoxazole-trimethoprim for Haemophilus influenzae: correlation with prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antigenicity and immunogenicity of sulphamethoxazole: demonstration of metabolism-dependent haptenation and T-cell proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trimethoprim-sulfamethoxazole exposure alters ex vivo function of B lymphocytes isolated from human immunodeficiency virus-infected patients receiving Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Sulfamethoxazole and Its Metabolites

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX) is a widely utilized bacteriostatic antibiotic, frequently administered in combination with trimethoprim. Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these processes, including the biotransformation into various metabolites, is critical for optimizing therapeutic regimens and minimizing adverse effects. This technical guide provides a detailed overview of the pharmacokinetics of sulfamethoxazole and its primary metabolites, summarizing key quantitative data, outlining experimental methodologies, and visualizing core metabolic pathways.

Introduction

Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By blocking the production of dihydrofolic acid, SMX ultimately disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth.[1][2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3] The clinical utility of SMX is significantly influenced by its pharmacokinetic properties and the generation of its metabolites, some of which are implicated in hypersensitivity reactions.

Pharmacokinetic Profile

The disposition of sulfamethoxazole in the human body is characterized by rapid absorption, wide distribution, extensive hepatic metabolism, and primary renal excretion.

Absorption

Following oral administration, sulfamethoxazole is rapidly and well-absorbed, with a bioavailability reported to be between 85-90%.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 4 hours after a single oral dose.[2][3][4]

Distribution

Sulfamethoxazole distributes extensively into most body tissues and fluids, including sputum, vaginal fluid, and middle ear fluid.[3] It is also known to cross the placenta and is excreted in human milk.[3] The apparent volume of distribution (Vd) has been reported to be approximately 13 L and 0.4 L/kg.[2][5] Approximately 70% of the drug is bound to plasma proteins, primarily albumin.[2][3][4] This binding is reversible, and the unbound fraction is considered therapeutically active.

Metabolism

Sulfamethoxazole is extensively metabolized in the liver, with at least five metabolites identified.[3] The primary metabolic pathways are N4-acetylation and oxidation.

-

N4-acetyl-sulfamethoxazole (N4-SMX): This is the major metabolite, formed by the action of arylamine N-acetyltransferase (NAT) enzymes.[2] It is antimicrobially inactive.[2]

-

Sulfamethoxazole Hydroxylamine (SMX-HA): This metabolite is formed through oxidation of the N4-amino group, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[2][3] The hydroxylamine can be further oxidized to a reactive nitroso-metabolite, which is implicated in idiosyncratic toxicity and hypersensitivity reactions.[2][6]

-

Other Metabolites: Additional metabolites include the N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole, and an N-glucuronide conjugate.[3]

Excretion

The primary route of elimination for sulfamethoxazole and its metabolites is through the kidneys via glomerular filtration and tubular secretion.[2][3] Following a single oral dose, approximately 84.5% is recovered in the urine within 72 hours.[2][4] The composition in urine is roughly:

The mean serum half-life (t½) of sulfamethoxazole is approximately 10 hours in individuals with normal renal function.[3] However, this can be significantly prolonged in patients with impaired renal function, increasing to 20-50 hours when creatinine clearance is less than 30 mL/minute.[3][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfamethoxazole and its major metabolite, N4-acetyl-sulfamethoxazole.

Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | 85-90% | [2] |

| Tmax (Time to Peak Plasma Conc.) | 1 - 4 hours | [2][3][4] |

| Cmax (Peak Plasma Conc.) | 57.4 - 68.0 µg/mL (steady-state) | [2][4] |

| Protein Binding | ~70% | [2][3][4] |

| Volume of Distribution (Vd) | 13 L / 0.4 - 0.5 L/kg | [2][5] |

| Elimination Half-Life (t½) | 10 - 12 hours | [3][7] |

| Clearance (CL) | 0.34 - 0.40 mL/min/kg | [5] |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole Metabolites

| Metabolite | Parameter | Value | Reference |

| N4-acetyl-sulfamethoxazole | Protein Binding | 88% | [8] |

| Renal Clearance | 35.2 ± 5.6 mL/min | [8][9] | |

| % of Dose in Urine | 43.5 - 70% | [3][8][9] | |

| N1-glucuronide-sulfamethoxazole | Protein Binding | 20% | [8][9] |

| Renal Clearance | 176 ± 33 mL/min | [8][9] | |

| % of Dose in Urine | 9.8 - 20% | [3][8][9] | |

| Sulfamethoxazole Hydroxylamine | % of Dose in Urine | ~3% | [6] |

Experimental Protocols

The determination of pharmacokinetic parameters for sulfamethoxazole and its metabolites relies on robust analytical methodologies. A typical workflow involves sample collection, preparation, and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Sulfamethoxazole and Metabolites in Human Plasma by LC-MS/MS

1. Sample Collection and Handling:

-

Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points following drug administration.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis to ensure stability.

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, containing an internal standard (e.g., a deuterated analog of sulfamethoxazole).[10]

-

Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein precipitation.[10]

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. Chromatographic Conditions (HPLC):

-

Column: A reversed-phase C18 column (e.g., Agilent Extend-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[11]

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol mixture).[11]

-

Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

4. Mass Spectrometric Conditions (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[11]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for sulfamethoxazole, its metabolites, and the internal standard.[12]

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Visualizations

Metabolic Pathway of Sulfamethoxazole

The following diagram illustrates the primary metabolic transformations of sulfamethoxazole in the liver.

Caption: Metabolic pathway of sulfamethoxazole in the liver.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a pharmacokinetic study, from sample collection to data interpretation.

References

- 1. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]

- 10. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Sulfamethoxazole N1-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely utilized sulfonamide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide (SMX-N1-G) is a significant conjugate. This technical guide provides a comprehensive overview of the current understanding of SMX-N1-G, with a focus on its mechanism of action, or lack thereof, particularly in the context of sulfamethoxazole-induced hypersensitivity reactions. This document synthesizes pharmacokinetic data, details relevant experimental protocols, and visualizes the metabolic and immunological pathways associated with sulfamethoxazole and its metabolites. While the reactive metabolites, namely the hydroxylamine and nitroso derivatives, are implicated in the pathogenesis of adverse drug reactions, SMX-N1-G is generally considered a stable and inactive detoxification product. This guide will delve into the evidence supporting this assertion and provide the detailed scientific context required by researchers in pharmacology and drug development.

Introduction

Sulfamethoxazole is an antibiotic that inhibits bacterial dihydrofolic acid synthesis by competing with para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase.[1] This inhibition disrupts the folic acid pathway, which is essential for bacterial DNA, RNA, and protein synthesis. While effective, the clinical use of sulfamethoxazole is often limited by the occurrence of hypersensitivity reactions, which are believed to be mediated by its metabolic products rather than the parent drug itself.[2] The metabolism of sulfamethoxazole is complex, involving N-acetylation, oxidation, and glucuronidation.[3] This guide focuses specifically on the N1-glucuronide metabolite, its formation, pharmacokinetic profile, and its role—or lack thereof—in the immunological adverse effects of sulfamethoxazole.

Metabolism of Sulfamethoxazole and Formation of N1-Glucuronide

The biotransformation of sulfamethoxazole occurs primarily in the liver and involves several enzymatic pathways. The major metabolic routes are:

-

N4-Acetylation: Catalyzed by N-acetyltransferase (NAT) enzymes.

-

Oxidation: Mediated by Cytochrome P450 enzymes, particularly CYP2C9, leading to the formation of the reactive hydroxylamine metabolite (SMX-NHOH).[3] This can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).

-

N1-Glucuronidation: This process involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfamethoxazole molecule. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoenzymes responsible for sulfamethoxazole N1-glucuronidation have not been definitively identified in the reviewed literature and are referred to as "unspecified UGT enzymes," this pathway represents a significant route of elimination.[3]

The formation of SMX-N1-G is a detoxification step, as it increases the water solubility of the molecule, facilitating its renal excretion.

Metabolic Pathway of Sulfamethoxazole

References

The Metabolism of Sulfamethoxazole: A Historical and Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: From Discovery to a Clinical Mainstay

Sulfamethoxazole, a sulfonamide antibiotic, was introduced in the United States in 1961.[1] It belongs to a class of synthetic antimicrobial agents that marked a turning point in medicine with the discovery of the first sulfonamide, Prontosil, in 1935.[2] Initially used as a standalone agent, sulfamethoxazole is now predominantly used in a synergistic combination with trimethoprim, a formulation known as co-trimoxazole.[1][3] This combination therapy is on the World Health Organization's Model List of Essential Medicines and is a first-choice treatment for urinary tract infections.[1] The historical significance of sulfonamides lies in their status as the first effective systemic antibiotics, paving the way for modern antimicrobial therapy.[2] Understanding the metabolism of sulfamethoxazole is crucial for optimizing its therapeutic efficacy and minimizing adverse reactions.

The Metabolic Fate of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism in the human liver, resulting in the formation of at least five distinct metabolites.[4] The primary metabolic pathways are N-acetylation and oxidation (specifically N-hydroxylation), with glucuronidation representing a more minor route.[5] These biotransformations are critical determinants of the drug's pharmacokinetic profile and are also implicated in the mechanisms underlying its adverse effects, particularly hypersensitivity reactions.

Major Metabolic Pathways

The metabolism of sulfamethoxazole is primarily mediated by two key enzyme systems: arylamine N-acetyltransferases (NAT) and cytochrome P450 (CYP) enzymes.[5]

-

N-acetylation: This is a major metabolic route for sulfamethoxazole, leading to the formation of N4-acetyl-sulfamethoxazole. This metabolite is inactive and is a significant component of the drug's urinary excretion profile.[5] Both the monomorphic NAT1 and the polymorphic NAT2 enzymes are involved in the N-acetylation of sulfamethoxazole.[6]

-

Oxidation (N-hydroxylation): A critical step in the bioactivation of sulfamethoxazole is its oxidation to N4-hydroxy-sulfamethoxazole (sulfamethoxazole hydroxylamine). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[4][7] This hydroxylamine metabolite is considered a pro-reactive species, as it can be further oxidized to the highly reactive nitroso-sulfamethoxazole.[4][8]

-

Glucuronidation: A smaller fraction of sulfamethoxazole can undergo conjugation with glucuronic acid to form a glucuronide conjugate, which is then excreted.[4]

Quantitative Insights into Sulfamethoxazole Metabolism

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of sulfamethoxazole, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Sulfamethoxazole

| Parameter | Value | Reference |

| Bioavailability | 85-90% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [5] |

| Plasma Protein Binding | ~70% (primarily to albumin) | [5] |

| Volume of Distribution | 13 L | [5] |

| Serum Half-life | ~10 hours (can be increased in renal impairment) | [5] |

| Oral Clearance | 1.2 ± 0.2 L/h | [5] |

| Renal Clearance | 0.22 ± 0.05 L/h | [5] |

Table 2: Urinary Excretion of Sulfamethoxazole and its Metabolites

| Compound | Percentage of Dose in Urine (within 72 hours) | Reference |

| Unchanged Sulfamethoxazole | ~30% | [5] |

| N4-acetyl-sulfamethoxazole | Remainder of the ~84.5% total recovery | [5] |

| Sulfamethoxazole Hydroxylamine | 3.1% ± 0.7% (within 24 hours) | [9] |

Table 3: Enzyme Kinetic Parameters for Sulfamethoxazole Metabolism

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| NAT1 (hepatic cytosol) | Sulfamethoxazole | Km | 1.2 mM | [6] |

| NAT2 (hepatic cytosol) | Sulfamethoxazole | Km | ~5 mM | [6] |

| NAT1 (recombinant) | Sulfamethoxazole | Km | 1.5 mM | [6] |

| NAT2 (recombinant) | Sulfamethoxazole | Km | ~15 mM | [6] |

| CYP2C9 (human liver microsomes) | Sulfamethoxazole | IC50 | 544 µM | [10] |

| CYP2C9 (human liver microsomes) | Sulfamethoxazole | Ki | 271 µM | [10] |

| CYP2C9 (recombinant) | Sulfamethoxazole | IC50 | 456 µM | [10] |

Key Experimental Protocols

Determination of Sulfamethoxazole and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify sulfamethoxazole and its major metabolites in human plasma and urine.

Methodology:

-

Sample Preparation:

-

Plasma: Protein precipitation is performed by adding acetonitrile to the plasma sample (e.g., in a 3:1 ratio), followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.[11]

-

Urine: Liquid-liquid extraction is a common method. The urine sample is acidified (e.g., with H2SO4) and then extracted with an organic solvent like ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[11]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Shim-pack GIST C18, 150 x 4.6 mm, 5 µm) is typically used.[11]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., glacial acetic acid pH 2.5) and organic solvents like methanol and acetonitrile.[11] For example, a mixture of glacial acetic acid pH 2.5: methanol: acetonitrile (70:25:5, v/v/v) can be used.[11]

-

Flow Rate: A typical flow rate is around 0.8 to 1.2 mL/min.[11][12]

-

Detection: UV detection is commonly used, with the wavelength set to around 265 nm for quantification.[11]

-

-

Quantification: Calibration curves are generated using standards of sulfamethoxazole and its metabolites of known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak areas to the calibration curve.

In Vitro Metabolism of Sulfamethoxazole using Human Liver Microsomes

Objective: To investigate the enzymatic conversion of sulfamethoxazole to its metabolites in a controlled in vitro system.

Methodology:

-

Microsome Preparation: Cryopreserved human liver microsomes are thawed rapidly in a 37°C water bath. They are then diluted to the desired protein concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[13]

-

Incubation Mixture: The incubation mixture typically contains:

-

Human liver microsomes

-

Sulfamethoxazole (at various concentrations to determine enzyme kinetics)

-

A NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself to initiate the reaction.[14][15]

-

Magnesium chloride (MgCl2) is often included to support enzyme activity.[15]

-

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system or NADPH. The mixture is then incubated at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).[14][15]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or ethyl acetate, which also serves to precipitate the microsomal proteins.[14][15]

-

Sample Processing and Analysis: The terminated reaction mixture is centrifuged to pellet the proteins. The supernatant, containing the parent drug and its metabolites, is then collected and analyzed by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to identify and quantify the metabolites formed.

Visualizing the Pathways

Sulfamethoxazole Metabolic Pathway

Caption: Major metabolic pathways of sulfamethoxazole.

Signaling Pathway in Sulfamethoxazole Hypersensitivity

Caption: Mechanisms of sulfamethoxazole-induced hypersensitivity.

Signaling Pathways in Sulfamethoxazole-Induced Hypersensitivity

Adverse drug reactions to sulfamethoxazole, particularly hypersensitivity reactions, are a significant clinical concern. These reactions are often linked to the bioactivation of the drug to reactive metabolites.

The prevailing theory for sulfamethoxazole hypersensitivity involves a "hapten-carrier" model.[16] In this model, the reactive nitroso-sulfamethoxazole metabolite covalently binds to cellular proteins, forming a hapten-carrier complex.[8] This complex is then recognized as foreign by the immune system. Antigen-presenting cells (APCs) process and present these modified proteins via the major histocompatibility complex (MHC) to T-cells.[4] This leads to the activation of drug-specific T-cells and the subsequent cascade of immune responses that manifest as clinical symptoms of hypersensitivity, such as skin rashes and fever.[4]

More recent evidence also suggests a direct, metabolism-independent pathway for T-cell activation. In this scenario, the parent sulfamethoxazole molecule can bind non-covalently to MHC-peptide complexes on APCs, leading to direct stimulation of T-cells.[16] It is believed that both the hapten-mediated and the direct pharmacological interaction pathways can contribute to the development of sulfamethoxazole hypersensitivity.

Conclusion

The metabolism of sulfamethoxazole is a well-characterized process involving N-acetylation and oxidation as the major pathways. The formation of a reactive hydroxylamine metabolite via CYP2C9 is a critical event that not only contributes to the drug's elimination but is also a key initiating step in the pathogenesis of hypersensitivity reactions. A thorough understanding of these metabolic pathways, the enzymes involved, and the resulting quantitative exposure to both the parent drug and its metabolites is essential for the safe and effective use of this important antibiotic. Further research into the genetic and environmental factors that influence these metabolic pathways will continue to refine our ability to predict and manage individual patient responses to sulfamethoxazole therapy.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. historymedjournal.com [historymedjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. Recognition of sulfamethoxazole and its reactive metabolites by drug-specific CD4+ T cells from allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UGT Enzymes in Sulfamethoxazole N1-Glucuronide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in humans. While N-acetylation and oxidation are well-characterized pathways, N-glucuronidation also plays a significant role in its elimination. This technical guide provides an in-depth overview of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of Sulfamethoxazole N1-Glucuronide. Although direct enzymatic evidence for the specific UGT isoforms responsible for SMX N1-glucuronidation is not definitively established in publicly available literature, this guide synthesizes existing pharmacokinetic data, explores findings from related sulfonamide compounds, and presents detailed experimental protocols to enable researchers to identify and characterize the UGT enzymes involved in this metabolic pathway.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole is primarily metabolized in the liver through several key pathways, including N-acetylation at the N4-position by N-acetyltransferase 2 (NAT2) and oxidation of the 5-methyl group by Cytochrome P450 2C9 (CYP2C9). Glucuronidation, a major phase II metabolic reaction, also contributes to the clearance of SMX. The formation of this compound involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfonamide group. While the presence of this metabolite in human urine is confirmed, the specific UGT enzymes catalyzing its formation have not been conclusively identified.

This compound: Pharmacokinetic Data

Clinical studies have demonstrated the presence and significance of this compound as a metabolite in humans. The following table summarizes key pharmacokinetic parameters and urinary excretion data for sulfamethoxazole and its major metabolites.

| Parameter | Sulfamethoxazole (Parent) | N4-Acetyl-SMX | This compound | 5-Hydroxy-SMX |

| Urinary Excretion (% of dose) | ~14-20% | ~40-70% | ~15-20% | ~3% |

| Plasma Half-life (t½) | ~10-12 hours | ~9 hours | Not explicitly reported | Not explicitly reported |

| Renal Clearance | Low | Moderate | High | High |

Data compiled from various pharmacokinetic studies.

Putative UGT Enzymes in Sulfonamide N-Glucuronidation

While direct evidence for SMX N1-glucuronidation is pending, studies on other sulfonamides provide valuable insights into the potential UGT isoforms involved. Research on the N-glucuronidation of perfluorooctanesulfonamide (FOSA) has identified specific human UGTs.

A study investigating the N-glucuronidation of FOSA, another sulfonamide-containing compound, demonstrated that among a panel of recombinant human UGTs, UGT2B4 and UGT2B7 were the isoforms responsible for its N-glucuronidation[1]. Another study on the N-glucuronidation of the antibacterial agent triclocarban found that UGT1A9 exhibited some activity, albeit at a low rate[2].

Based on these findings with structurally related compounds, it is hypothesized that UGT1A9, UGT2B4, and UGT2B7 are strong candidates for catalyzing the N1-glucuronidation of sulfamethoxazole.

Experimental Protocols for UGT Reaction Phenotyping of Sulfamethoxazole N1-Glucuronidation

To definitively identify the UGT isoforms responsible for this compound formation and to determine the kinetic parameters of this reaction, a systematic in vitro approach is required. The following protocols are based on established methodologies for UGT reaction phenotyping.

Materials and Reagents

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLMs)

-

Pooled Human Intestinal Microsomes (HIMs) - optional for assessing extrahepatic metabolism

-

Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B10, 2B15, and 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

-

Substrates and Cofactors:

-

Sulfamethoxazole (analytical grade)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

-

Reagents and Buffers:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (pore-forming agent)

-

D-Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Analytical Standards:

-

This compound (if available) or in-house synthesized standard for quantification.

-

Experimental Workflow for UGT Isoform Screening

The following diagram illustrates a typical workflow for identifying the UGT isoforms involved in SMX N1-glucuronidation.

Detailed Incubation Conditions for UGT Screening

-

Prepare Incubation Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), and D-Saccharic acid 1,4-lactone (5 mM).

-

Add Enzyme and Alamethicin: To individual tubes, add the enzyme source (e.g., 0.1-0.5 mg/mL of microsomal protein or a specific concentration of recombinant UGT). Add alamethicin to a final concentration of 25-50 µg/mg protein and pre-incubate on ice for 15-30 minutes to activate the UGTs.

-

Add Substrate: Add sulfamethoxazole to the desired final concentration (a screening concentration of 10-100 µM is a reasonable starting point). Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA to a final concentration of 2-5 mM.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method for the quantification of this compound.

Kinetic Analysis

For the UGT isoforms that show significant activity in the initial screening, a more detailed kinetic analysis should be performed to determine the Michaelis-Menten constants (Km and Vmax).

-

Substrate Concentrations: A range of sulfamethoxazole concentrations (e.g., 8-10 concentrations spanning from below the expected Km to several-fold above) should be used.

-

Incubation: Perform the incubations as described above, ensuring that substrate depletion is less than 20%.

-

Data Analysis: Plot the initial velocity of this compound formation against the sulfamethoxazole concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

The following diagram illustrates the metabolic pathway and the enzymatic step being investigated.

Conclusion

The formation of this compound is a notable metabolic pathway for this widely used antibiotic. While the specific UGT enzymes responsible for this conjugation have not been definitively identified for sulfamethoxazole itself, evidence from related sulfonamide compounds suggests that UGT1A9, UGT2B4, and UGT2B7 are prime candidates. The experimental protocols detailed in this guide provide a robust framework for researchers to perform UGT reaction phenotyping, identify the key enzymes involved, and characterize their kinetic properties. A thorough understanding of the UGT-mediated metabolism of sulfamethoxazole is crucial for a complete picture of its disposition and for predicting potential drug-drug interactions and inter-individual variability in its clearance.

References

- 1. N-glucuronidation of perfluorooctanesulfonamide by human, rat, dog, and monkey liver microsomes and by expressed rat and human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Glucuronidation of the Antibacterial Triclocarban and Its Oxidative Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

"Sulfamethoxazole N1-Glucuronide as a major human metabolite"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide (SMX-N1-G) has been identified as a significant product of phase II metabolism. This technical guide provides a comprehensive overview of SMX-N1-G as a major human metabolite, detailing its formation, pharmacokinetic profile, and the analytical methodologies employed for its characterization and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole is metabolized in the liver through various pathways, including N-acetylation, hydroxylation, and glucuronidation.[1] The formation of SMX-N1-G occurs through the direct conjugation of a glucuronic acid moiety to the N1-position of the sulfamethoxazole molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the elimination of numerous drugs and endogenous compounds.[2][3] While the specific UGT isoforms responsible for SMX N1-glucuronidation have not been definitively identified in the literature, it is known to be a notable route of metabolism.[4]

The primary metabolic pathways of sulfamethoxazole in humans include:

-

N4-acetylation: This is the main metabolic pathway, with the N4-acetylated metabolite being the most abundant in urine.[1][5]

-

N1-glucuronidation: The focus of this guide, leading to the formation of this compound.

-

Hydroxylation: Formation of hydroxylated metabolites, which can also undergo further conjugation.[1][6]

The following diagram illustrates the metabolic conversion of sulfamethoxazole to its N1-glucuronide metabolite.

Quantitative Data on this compound

Quantitative analysis of sulfamethoxazole and its metabolites is crucial for understanding its pharmacokinetic profile and disposition. The following tables summarize key quantitative data from studies in healthy human volunteers.

Table 1: Urinary Excretion of Sulfamethoxazole and its Metabolites

| Metabolite | Percentage of Dose Excreted in Urine (Mean ± SD) | Reference |

| Unchanged Sulfamethoxazole | 14.4 ± 3.4% | [7][8] |

| This compound | 9.8 ± 2.6% | [7][8] |

| N4-Acetylsulfamethoxazole | 43.5 ± 5.6% | [7][8] |

| 5-Hydroxy-sulfamethoxazole | 3.0 ± 1.0% | [7][8] |

| N4-Acetyl-5-hydroxy-sulfamethoxazole | 5.3 ± 1.0% | [7][8] |

| N-Hydroxylamine metabolite | ~2-3% | [7] |

Data from a study with 7 healthy human volunteers after a single oral dose of 800 mg sulfamethoxazole.[7][8] Another source indicates that the N-glucuronide conjugate accounts for about 15-20% of the sulfamethoxazole in urine.[1] A pharmacometabolomics study in kidney transplant recipients found the glucuronide to be 7% of the total signal intensity.[5]

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and this compound

| Parameter | Sulfamethoxazole | This compound | Reference |

| Plasma Half-life (t½) | 9.7 - 15 hours | 9.7 - 15 hours | [7][8] |

| Protein Binding | 67.2% | 20% | [7][8] |

| Renal Clearance (CLr) | 2.7 ± 0.9 ml/min | 176 ± 33 ml/min | [7][8] |

Data from a study with 7 healthy human volunteers after a single oral dose of 800 mg sulfamethoxazole.[7][8]

Experimental Protocols

The accurate quantification of this compound in biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most commonly employed technique.

Protocol 1: Determination of Sulfamethoxazole and its Metabolites in Human Plasma and Urine by HPLC-UV

This protocol is based on the methodology described by Vree et al. for the pharmacokinetic analysis of sulfamethoxazole and its metabolites.[7]

1. Sample Preparation:

-

Plasma:

-

Collect blood samples in heparinized tubes.

-

Centrifuge at 3000g to separate plasma.

-

Store plasma samples at -20°C until analysis.

-

-

Urine:

-

Collect urine samples over a specified time interval.

-

To a 7 mL urine sample, add 50 µL of diethylamine (pH 10) to enhance the solubility of sulfonamides.

-

Centrifuge the sample at 3000g.

-

Dilute the supernatant 1:9 with 0.2 mol/L K₂PO₄ buffer (pH 5.0).

-

2. HPLC System and Conditions:

-

Chromatography System: Reversed-phase gradient high-pressure liquid chromatography (HPLC) system.

-

Detector: UV detector.

-

Mobile Phase: A gradient elution is typically used to separate the parent drug from its various metabolites. The exact composition and gradient program should be optimized based on the specific column and system used.

-

Column: A reversed-phase column (e.g., C18) is suitable for this separation.

3. Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentrations of standards.

The following diagram outlines the general workflow for this experimental protocol.

Protocol 2: LC-MS/MS for the Determination of Sulfamethoxazole and its Metabolites

For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A recent pharmacometabolomics study utilized LC-SWATH/MS for the analysis of sulfamethoxazole and its metabolites in urine.[5]

1. Sample Preparation:

-

Urine samples can be prepared by a simple "dilute-and-shoot" method, involving dilution with a suitable buffer or mobile phase component before injection.

2. LC-MS/MS System and Conditions:

-

Chromatography System: A reversed-phase liquid chromatography system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, capable of data-independent acquisition (DIA) modes like SWATH-MS.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

-

Data Acquisition: Data is acquired in a data-independent manner, allowing for the detection of all precursor ions and their fragments within a specified mass range.

3. Data Analysis:

-

Metabolite identification is based on accurate mass measurements, retention times, and fragmentation patterns compared to reference standards or in-silico fragmentation databases.

-

Quantification is performed by extracting ion chromatograms for specific precursor-product ion transitions.

Conclusion

This compound is a major human metabolite of sulfamethoxazole, contributing significantly to its elimination. Understanding the formation, pharmacokinetics, and analytical determination of this metabolite is essential for a comprehensive assessment of sulfamethoxazole's disposition in humans. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Further research to identify the specific UGT enzymes involved in N1-glucuronidation will provide a more complete picture of this important metabolic pathway.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Sulfamethoxazole N1-Glucuronide in Human Plasma

Audience: This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics (DMPK) and bioanalysis who are involved in the development and validation of analytical methods for drug metabolites.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic.[1] In humans, it is extensively metabolized, with one of the primary pathways being conjugation with glucuronic acid to form sulfamethoxazole N1-glucuronide.[2] Accurate quantification of this major metabolite is crucial for comprehensive pharmacokinetic studies and understanding the drug's disposition. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

This compound and Sulfamethoxazole-d4 (Internal Standard, IS) reference standards were sourced from a commercial supplier.

-

Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.[3]

-

Formic acid (FA), LC-MS grade.[3]

-

Ultrapure water, generated from a Milli-Q system or equivalent.[3][4]

-

Human plasma (K2-EDTA).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (Sulfamethoxazole-d4) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Sulfamethoxazole-d4 in acetonitrile.

-

CS and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.

-

Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL Sulfamethoxazole-d4 in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Add 100 µL of ultrapure water to the supernatant.

-

Mix well and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 50 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.5 mL/min[4] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 500 °C[5] |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | Compound |

| This compound | |

| This compound | |

| Sulfamethoxazole-d4 (IS) |

Note: The molecular weight of this compound (C16H19N3O9S) is 429.4 g/mol .[6] The precursor ion [M+H]+ is m/z 430.1. The primary fragmentation involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the protonated sulfamethoxazole ion (m/z 254.1).

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines. The results are summarized below.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% of Nominal) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (% of Nominal) (3 days) |

| LLOQ | 5 | 6.8 | 104.2 | 8.5 | 102.5 |

| LQC | 15 | 5.2 | 98.7 | 6.9 | 99.8 |

| MQC | 500 | 4.1 | 101.5 | 5.3 | 101.1 |

| HQC | 4000 | 3.5 | 97.9 | 4.8 | 98.6 |

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Table 5: Extraction Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| LQC | 15 | 92.4 |

| MQC | 500 | 95.1 |

| HQC | 4000 | 94.6 |

Visualizations

Experimental Workflow

Caption: Overall workflow for the analysis of this compound.

MS/MS Fragmentation Pathway

References

- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hpst.cz [hpst.cz]

- 4. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]

"HPLC protocol for separating sulfamethoxazole metabolites"

An HPLC protocol for the separation of sulfamethoxazole and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim. Understanding its metabolic fate is essential for assessing its efficacy and potential for adverse reactions.

The primary metabolic pathways for sulfamethoxazole in humans involve N-acetylation and oxidation. The main metabolite is N4-acetyl-sulfamethoxazole, which is inactive. Another significant pathway is oxidation, mediated by the cytochrome P450 enzyme CYP2C9, which produces the reactive hydroxylamine metabolite (SMX-HA).[1][2] This hydroxylamine metabolite is implicated in hypersensitivity reactions associated with sulfonamides.[1] Minor metabolic routes also include glucuronidation.[1]

This application note provides a detailed protocol for the simultaneous separation and quantification of sulfamethoxazole and its major metabolites, N4-acetyl-sulfamethoxazole and sulfamethoxazole hydroxylamine, from biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: HPLC Methodologies

Various HPLC methods have been developed for the analysis of sulfamethoxazole and its metabolites. The table below summarizes key parameters from several established protocols, providing a comparative overview for method selection and development.

| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Sulfamethoxazole, N4-acetylsulfamethoxazole | C18, 250 x 4.6 mm, 5 µm | Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄ | 1.0 | UV at 278 nm | [3] |

| Sulfamethoxazole, N4-acetylsulfamethoxazole | 10-micron microparticulate column | Methanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v) | 1.2 | UV at 254 nm | [4] |

| Sulfamethoxazole, N4-acetylsulfamethoxazole, Trimethoprim | C18 | Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v) | Not Specified | UV | [5] |

| Sulfamethoxazole, Trimethoprim | C18 | Acetonitrile:Buffer (60:40 v/v), pH 6.0 | 1.2 | UV | [6][7] |

| Sulfamethoxazole, Trimethoprim | Reverse Phase Column | Phosphate Buffer (0.1 M):Acetonitrile:Methanol (65:20:15 v/v) | 1.0 | UV at 225 nm | [8] |

| Sulfamethoxazole, Trimethoprim, Metabolites | Capcell Pak C18, 2.0 mm × 50 mm, 5 µm | Methanol:10 mM Ammonium Acetate Buffer (70:30 v/v) | Not Specified | LC-MS/MS | [9] |

Experimental Protocols

This section details a representative protocol for the analysis of sulfamethoxazole and its N4-acetyl metabolite from plasma samples, adapted from common methodologies.

Reagents and Materials

-

Sulfamethoxazole (analytical standard)

-

N4-acetyl-sulfamethoxazole (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric Acid or Formic Acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Plasma (human, for standards and quality controls)

-

Trichloroacetic Acid or Perchloric Acid

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

-

To 100 µL of plasma sample, add 200 µL of a precipitating agent such as methanol or a 1M trichloroacetic acid solution.[4][5]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

-

Inject a defined volume (e.g., 20-50 µL) into the HPLC system.

HPLC Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer or water with 0.1% formic acid for MS compatibility) is common.[10] A typical starting point is an isocratic elution with Acetonitrile:Water (35:65 v/v) adjusted to a pH of ~3.0 with phosphoric or formic acid.[3]

-

Column Temperature: 30°C.[3]

-

Detection: UV detection at 270 nm.

-

Injection Volume: 20 µL.

Preparation of Standards and Calibration Curve

-

Prepare stock solutions of sulfamethoxazole and N4-acetyl-sulfamethoxazole in methanol at a concentration of 1 mg/mL.

-

Create a series of working standard solutions by diluting the stock solutions with the mobile phase.

-

Prepare calibration standards by spiking known concentrations of the working standards into a drug-free biological matrix (e.g., plasma). Typical concentration ranges might be 0.5 to 200 µg/mL.[4][8]

-

Process these standards using the same sample preparation protocol as the unknown samples.

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration. Determine the concentration of unknown samples by interpolation from this curve.

Mandatory Visualizations

Caption: Metabolic pathway of Sulfamethoxazole.

Caption: HPLC experimental workflow for metabolite analysis.

References

- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. historymedjournal.com [historymedjournal.com]

- 7. historymedjournal.com [historymedjournal.com]

- 8. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Quantification of Sulfamethoxazole N1-Glucuronide in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole, an antibiotic widely used for the treatment of bacterial infections, undergoes extensive metabolism in humans. One of the major metabolic pathways is glucuronidation, leading to the formation of metabolites such as Sulfamethoxazole N1-Glucuronide. Accurate quantification of this metabolite in human plasma is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism and disposition, and assessing potential drug-drug interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the glucuronide conjugate allows for high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (analytical standard)

-

Internal Standard (IS): Sulfamethoxazole-d4 (or other suitable stable isotope-labeled analog)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Plasma: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Prepare a 1 mg/mL stock solution of the internal standard (e.g., Sulfamethoxazole-d4) in methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma for calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation

-

Thaw human plasma samples and quality control (QC) samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 430.1 | 254.1 | 100 | 15 |

| This compound (Qualifier) | 430.1 | 156.1 | 100 | 25 |

| Sulfamethoxazole-d4 (IS) | 258.1 | 160.1 | 100 | 20 |

Note: The fragmentation of this compound (precursor ion m/z 430.1) is expected to yield the aglycone (Sulfamethoxazole, m/z 254.1) through the characteristic neutral loss of the glucuronic acid moiety (176 Da). Further fragmentation of the sulfamethoxazole ion can produce the product ion at m/z 156.1.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.99 |

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and representative data.

Accuracy and Precision: